1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a pyrazole ring fused with a thiolane ring
Preparation Methods
The synthesis of 1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: This compound is a reversible inhibitor of Bruton Kinase, used in the treatment of B-cell-driven malignancies.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H15N3OS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H15N3OS/c1-2-12-9(5-6-10-12)11-14(13)7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
HWLCZWHVSNZGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)N=S2(=O)CCCC2 |
Origin of Product |
United States |
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